Cas no 2229197-97-9 (3-(5-Methyl-2-nitrophenyl)propan-1-amine)

3-(5-Methyl-2-nitrophenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
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- 2229197-97-9
- SCHEMBL3636229
- 3-(5-methyl-2-nitrophenyl)propan-1-amine
- EN300-1831407
- 3-(5-Methyl-2-nitrophenyl)propan-1-amine
-
- インチ: 1S/C10H14N2O2/c1-8-4-5-10(12(13)14)9(7-8)3-2-6-11/h4-5,7H,2-3,6,11H2,1H3
- InChIKey: WLNDPEAXRGSOEU-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C=CC(C)=CC=1CCCN)=O
計算された属性
- せいみつぶんしりょう: 194.105527694g/mol
- どういたいしつりょう: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-(5-Methyl-2-nitrophenyl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831407-0.5g |
3-(5-methyl-2-nitrophenyl)propan-1-amine |
2229197-97-9 | 0.5g |
$974.0 | 2023-06-01 | ||
Enamine | EN300-1831407-2.5g |
3-(5-methyl-2-nitrophenyl)propan-1-amine |
2229197-97-9 | 2.5g |
$1988.0 | 2023-06-01 | ||
Enamine | EN300-1831407-1.0g |
3-(5-methyl-2-nitrophenyl)propan-1-amine |
2229197-97-9 | 1g |
$1014.0 | 2023-06-01 | ||
Enamine | EN300-1831407-0.1g |
3-(5-methyl-2-nitrophenyl)propan-1-amine |
2229197-97-9 | 0.1g |
$892.0 | 2023-06-01 | ||
Enamine | EN300-1831407-0.25g |
3-(5-methyl-2-nitrophenyl)propan-1-amine |
2229197-97-9 | 0.25g |
$933.0 | 2023-06-01 | ||
Enamine | EN300-1831407-5.0g |
3-(5-methyl-2-nitrophenyl)propan-1-amine |
2229197-97-9 | 5g |
$2940.0 | 2023-06-01 | ||
Enamine | EN300-1831407-0.05g |
3-(5-methyl-2-nitrophenyl)propan-1-amine |
2229197-97-9 | 0.05g |
$851.0 | 2023-06-01 | ||
Enamine | EN300-1831407-10.0g |
3-(5-methyl-2-nitrophenyl)propan-1-amine |
2229197-97-9 | 10g |
$4360.0 | 2023-06-01 |
3-(5-Methyl-2-nitrophenyl)propan-1-amine 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
3-(5-Methyl-2-nitrophenyl)propan-1-amineに関する追加情報
Introduction to 3-(5-Methyl-2-nitrophenyl)propan-1-amine (CAS No. 2229197-97-9)
3-(5-Methyl-2-nitrophenyl)propan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2229197-97-9, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a 5-methyl-2-nitrophenyl group, which is a key feature that contributes to its reactivity and utility in synthetic chemistry.
The 5-methyl-2-nitrophenyl moiety is particularly noteworthy as it introduces both a methyl group and a nitro group into the aromatic ring, creating a versatile platform for further chemical modifications. This structural feature allows for various functionalization strategies, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the nitro group also suggests potential electronic properties that can influence the compound's behavior in biological systems.
In recent years, there has been growing interest in exploring the pharmacological properties of nitroaromatic compounds. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The study of 3-(5-Methyl-2-nitrophenyl)propan-1-amine aligns with this trend, as researchers investigate its potential as a lead compound for drug discovery.
One of the most compelling aspects of this compound is its role in medicinal chemistry research. The combination of the 5-methyl-2-nitrophenyl group with the amine functionality provides a rich scaffold for designing molecules with specific biological activities. For instance, modifications at the amine group can lead to the development of novel bioactive agents targeting various disease pathways. This flexibility makes 3-(5-Methyl-2-nitrophenyl)propan-1-amine a valuable tool for chemists and pharmacologists.
The synthesis of 3-(5-Methyl-2-nitrophenyl)propan-1-amine involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the nitration of 5-methylphenol, followed by condensation with an appropriate alkylating agent to introduce the amine functionality. These synthetic routes are well-documented in the literature and provide a solid foundation for further derivatization studies.
Recent advancements in computational chemistry have also contributed to the understanding of 3-(5-Methyl-2-nitrophenyl)propan-1-amine's properties. Molecular modeling studies have helped elucidate its interactions with biological targets, providing insights into its potential pharmacological effects. These computational approaches are increasingly being used to guide experimental design, making them indispensable tools in modern drug discovery.
The pharmacological evaluation of 3-(5-Methyl-2-nitrophenyl)propan-1-amine has revealed several interesting findings. Initial studies suggest that this compound exhibits moderate activity against certain cancer cell lines, indicating its potential as an anticancer agent. Additionally, its ability to interact with specific enzymes and receptors has been explored, providing further evidence for its therapeutic relevance.
In conclusion, 3-(5-Methyl-2-nitrophenyl)propan-1-amine (CAS No. 2229197-97-9) is a compound of significant interest in pharmaceutical research. Its unique structural features and synthetic versatility make it a valuable intermediate for drug development. The growing body of research on this compound underscores its potential as a lead molecule for novel therapeutic agents. As our understanding of its properties continues to expand, so too will its applications in medicine and biotechnology.
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